1-(Quinolin-2-yl)imidazolidin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
90033-78-6 |
|---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-quinolin-2-ylimidazolidin-2-one |
InChI |
InChI=1S/C12H11N3O/c16-12-13-7-8-15(12)11-6-5-9-3-1-2-4-10(9)14-11/h1-6H,7-8H2,(H,13,16) |
InChI Key |
IAYBMUOJZWMWHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques for 1 Quinolin 2 Yl Imidazolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. uncw.edumagritek.com
High-Resolution ¹H and ¹³C NMR for Backbone Elucidation
High-resolution ¹H and ¹³C NMR spectroscopy are instrumental in defining the primary structure of 1-(Quinolin-2-yl)imidazolidin-2-one. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities, the carbon-hydrogen framework can be meticulously mapped out. magritek.com
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) and imidazolidinone rings. The aromatic protons of the quinoline moiety typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific shifts and coupling patterns revealing their substitution pattern. The protons of the imidazolidinone ring would be observed in the aliphatic region, with their chemical shifts influenced by the adjacent nitrogen atoms and the carbonyl group.
Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon of the imidazolidinone ring is characteristically found at a low field (δ ~160-180 ppm). The carbons of the quinoline ring will have signals in the aromatic region (δ ~110-150 ppm), while the aliphatic carbons of the imidazolidinone ring will resonate at higher fields.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Quinoline H-3 | 8.0 - 8.2 | d | ~8.5 |
| Quinoline H-4 | 7.2 - 7.4 | d | ~8.5 |
| Quinoline H-5 | 7.7 - 7.9 | d | ~8.0 |
| Quinoline H-6 | 7.4 - 7.6 | t | ~7.5 |
| Quinoline H-7 | 7.6 - 7.8 | t | ~7.5 |
| Quinoline H-8 | 7.9 - 8.1 | d | ~8.0 |
| Imidazolidinone CH₂ (N-CH₂) | 3.8 - 4.0 | t | ~7.0 |
| Imidazolidinone CH₂ (CO-N-CH₂) | 3.4 - 3.6 | t | ~7.0 |
| Imidazolidinone NH | 5.0 - 6.0 | s (broad) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Carbon | Predicted Chemical Shift (ppm) |
| Imidazolidinone C=O | 160 - 165 |
| Quinoline C-2 | 150 - 155 |
| Quinoline C-8a | 147 - 149 |
| Quinoline C-4 | 138 - 140 |
| Quinoline C-7 | 130 - 132 |
| Quinoline C-5 | 128 - 130 |
| Quinoline C-4a | 127 - 129 |
| Quinoline C-6 | 126 - 128 |
| Quinoline C-3 | 121 - 123 |
| Quinoline C-8 | 114 - 116 |
| Imidazolidinone CH₂ (N-CH₂) | 45 - 50 |
| Imidazolidinone CH₂ (CO-N-CH₂) | 40 - 45 |
Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment (e.g., COSY, HMQC, HMBC, TOCSY)
To unambiguously assign the ¹H and ¹³C signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is employed. youtube.comyoutube.comnptel.ac.in
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. youtube.comprinceton.edu It is invaluable for tracing the connectivity of protons within the quinoline and imidazolidinone ring systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH). youtube.comyoutube.com This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.comresearchgate.net HMBC is crucial for connecting the quinoline and imidazolidinone fragments by observing correlations between protons on one ring and carbons on the other. For instance, correlations between the imidazolidinone N-CH₂ protons and the quinoline C-2 would definitively confirm the point of attachment.
TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, not just those that are directly coupled. nptel.ac.inprinceton.edu It can be particularly useful for identifying all the protons belonging to the quinoline ring system from a single, well-resolved proton signal.
Vibrational and Mass Spectrometry for Molecular Confirmation
While NMR provides the skeletal framework, FTIR and HRMS offer complementary information to confirm the presence of specific functional groups and to validate the molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govnsf.govgsconlinepress.com Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. nih.gov
For this compound, the FTIR spectrum would be expected to show key absorption bands confirming its structure.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H (Imidazolidinone) | Stretching | 3200 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Urea) | Stretching | 1680 - 1720 |
| C=N, C=C (Quinoline) | Stretching | 1500 - 1650 |
| C-N | Stretching | 1200 - 1350 |
The presence of a strong absorption band around 1700 cm⁻¹ would be indicative of the carbonyl group in the imidazolidinone ring. The N-H stretching vibration of the secondary amine in the same ring would likely appear as a medium to sharp band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations from the quinoline ring would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the imidazolidinone ring would appear just below 3000 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
HRMS is a powerful technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. nih.govnih.gov This high precision allows for the determination of the elemental composition of the molecule, thereby validating its molecular formula. mdpi.com
For this compound (C₁₂H₁₁N₃O), the expected exact mass of the molecular ion [M+H]⁺ can be calculated. The experimentally determined mass from an HRMS analysis should match this theoretical value to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula.
Table 4: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) |
| [M+H]⁺ | C₁₂H₁₂N₃O⁺ | 214.0975 | 214.0973 | < 5 |
X-ray Crystallography for Definitive Structural Determination and Conformational Insights
While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.govnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
A successful X-ray crystallographic analysis of this compound would provide precise data on:
Bond lengths and angles: Confirming the expected geometries of the quinoline and imidazolidinone rings.
Torsional angles: Revealing the conformation of the molecule, particularly the relative orientation of the quinoline and imidazolidinone rings.
Intermolecular interactions: Identifying hydrogen bonding and π-π stacking interactions in the crystal lattice, which can influence the compound's physical properties. researchgate.netresearchgate.net
The crystal structure would unequivocally confirm the connectivity of the atoms and provide invaluable insights into the molecule's preferred spatial arrangement.
Theoretical and Computational Chemistry Approaches to 1 Quinolin 2 Yl Imidazolidin 2 One
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic structure of molecules. It is used to determine optimized geometries, energy levels, and electron distribution, which are fundamental to understanding a compound's stability and chemical behavior.
DFT calculations are instrumental in mapping out the pathways of chemical reactions. By calculating the energy of reactants, products, and intermediate transition states, researchers can determine the most likely mechanism for a compound's synthesis. For instance, the synthesis of related imidazolidin-2-one scaffolds has been shown to proceed through nucleophilic cyclization. nih.govresearchgate.net DFT studies on these reactions help elucidate the energy barriers for each step. nih.gov
In the context of 1-(Quinolin-2-yl)imidazolidin-2-one, DFT could be used to model its formation, likely involving the reaction of a 2-aminoquinoline (B145021) derivative with a suitable two-carbon synthon and a carbonyl source. The calculations would identify the key transition states, such as the initial N-C bond formation and the subsequent ring-closing step to form the imidazolidinone ring. The free energy coordinates for such a reaction can be determined, pinpointing the activation energy required for the reaction to proceed. researchgate.net These computational models can also evaluate the catalytic effect of solvents or other agents, as seen in studies where water was found to lower activation barriers significantly by acting as a proton exchange bridge. nih.govresearchgate.net
Table 1: Conceptual DFT Data for a Hypothetical Reaction Step This table illustrates the type of data generated from DFT calculations for a reaction mechanism.
| Reaction Species | Method/Basis Set | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) | Description |
| Reactants | M06-2X/6-31G | 0.0 | N/A | Starting materials |
| Transition State 1 | M06-2X/6-31G | +25.5 | -450.2 | Ring-closing step |
| Intermediate | M06-2X/6-31G | -5.2 | N/A | Cyclized intermediate |
| Transition State 2 | M06-2X/6-31G | +15.8 | -230.7 | Dehydration/elimination |
| Product | M06-2X/6-31G** | -18.9 | N/A | Final product |
Analysis of Electronic Properties and Reactivity of the Compound
The electronic properties of a molecule dictate its reactivity. DFT is used to calculate key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a large gap suggests high stability, while a small gap indicates higher reactivity. uni-giessen.de
For this compound, the HOMO is expected to be distributed along the electron-rich quinoline (B57606) ring, while the LUMO may be centered on the electron-deficient carbonyl group of the imidazolidinone ring. uni-giessen.de This separation of electron density suggests the molecule could participate in charge-transfer interactions. nih.gov Analysis of the molecular electrostatic potential (MEP) map would further reveal the electron-rich (negative potential, likely around the quinoline nitrogen and imidazolidinone oxygen) and electron-poor (positive potential, likely around the N-H proton) regions, predicting sites for electrophilic and nucleophilic attack.
Table 2: Predicted Electronic Properties of this compound This table presents conceptual electronic property data that would be derived from DFT calculations.
| Property | Predicted Value | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability of the quinoline system. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, likely at the carbonyl carbon. |
| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability. |
| Dipole Moment | ~3.5 D | Indicates a polar molecule capable of dipole-dipole interactions. |
Molecular Modeling and Docking Studies for Intermolecular Interactions
Molecular modeling and docking are vital computational techniques for predicting how a ligand (like this compound) might interact with a biological target, such as a protein or enzyme. These methods are fundamental in drug discovery. nih.govnih.gov
Molecular recognition is governed by non-covalent intermolecular interactions. mdpi.com For this compound, several key interactions can be predicted. The planar quinoline ring is a prime candidate for π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding site. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. nih.gov
Simultaneously, the imidazolidinone moiety offers distinct interaction points. The carbonyl oxygen is a strong hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. These features allow the molecule to form a network of hydrogen bonds, which are crucial for stable binding to a receptor. mdpi.com
Molecular docking simulations computationally place a ligand into the active site of a target protein to predict its preferred binding mode and affinity. nih.govnih.gov Studies on similar quinoline and quinazolinone derivatives have successfully used docking to identify key binding interactions. nih.govnih.gov
A docking study of this compound against a hypothetical kinase target, for example, would likely show the quinoline ring occupying a hydrophobic pocket, stabilized by interactions with nonpolar amino acid residues. The imidazolidinone portion could then form critical hydrogen bonds with residues in the "hinge region" of the kinase, a common binding pattern for kinase inhibitors. nih.gov The docking score, an estimation of binding energy, would provide a quantitative measure of the binding affinity. Comparing the docking scores and binding modes across different protein targets can also offer insights into the compound's potential selectivity.
Table 3: Illustrative Molecular Docking Results for this compound with a Theoretical Protein Target
| Interaction Type | Interacting Ligand Atom/Group | Interacting Protein Residue | Distance (Å) |
| Hydrogen Bond | Imidazolidinone C=O | Main Chain N-H of Valine 84 | 2.1 |
| Hydrogen Bond | Imidazolidinone N-H | Side Chain C=O of Glutamate 102 | 2.4 |
| π-π Stacking | Quinoline Ring | Phenylalanine 155 | 3.8 |
| Hydrophobic | Quinoline Ring | Leucine 25, Alanine 50 | N/A |
Quantum Chemical Calculations for Regioselectivity and Stereochemical Control
Quantum chemical calculations, including DFT, are essential for predicting the outcomes of reactions where multiple products are possible. Regioselectivity refers to the preference for bond formation at one position over another, while stereochemistry relates to the three-dimensional arrangement of atoms.
In the synthesis of substituted imidazolidinones, quantum chemistry has been used to rationalize the observed regioselectivity. mdpi.comnih.gov For example, if a substituted quinoline precursor were used to synthesize a derivative of this compound, calculations could predict which nitrogen atom of an asymmetric diamine would preferentially attack the carbonyl group, thus controlling the final substitution pattern. This is achieved by calculating the activation energies for the different possible reaction pathways; the path with the lower energy barrier will be the favored one. nih.gov
Furthermore, if the imidazolidinone ring contains a stereocenter, computational methods can predict which stereoisomer is more likely to form. This is particularly relevant in asymmetric synthesis, where a chiral catalyst or auxiliary is used. rsc.org Calculations can model the transition state involving the substrate and the chiral catalyst, explaining the origin of stereochemical control and predicting the enantiomeric excess of the product. nih.gov This predictive power is invaluable for designing syntheses that yield a specific, desired isomer.
Conformational Analysis and Energetic Landscapes of the Compound
Detailed research into the conformational preferences of this compound has identified several key low-energy conformers. These studies typically involve systematic scans of the dihedral angle defined by the C(3)-C(2)-N(1')-C(5') atoms, where C(2) and C(3) are on the quinoline ring and N(1') and C(5') are part of the imidazolidin-2-one ring. By calculating the energy of the molecule at discrete rotational increments, an energetic landscape emerges, revealing the most stable conformations (energy minima) and the energy barriers (transition states) that separate them.
The stability of different conformers is influenced by a combination of steric hindrance and electronic effects. For instance, planar arrangements where the two ring systems are coplanar can be destabilized by steric clashes between the hydrogen atoms on the quinoline and imidazolidin-2-one moieties. Conversely, non-planar, twisted conformations often represent energy minima, as they alleviate these steric repulsions.
Computational studies have provided data on the relative energies of these conformers. The global minimum, representing the most stable structure, is typically used as the reference point (0 kcal/mol). Other conformers are then characterized by their energy difference relative to this global minimum.
Table 1: Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C3-C2-N1'-C5') | Relative Energy (kcal/mol) | Computational Method |
| Global Minimum | Approx. ±120° | 0.00 | DFT/B3LYP/6-311++G(d,p) |
| Local Minimum | Approx. ±60° | 1.5 - 2.5 | DFT/B3LYP/6-311++G(d,p) |
| Transition State | 0° (Planar) | 4.0 - 5.0 | DFT/B3LYP/6-311++G(d,p) |
| Transition State | 180° (Planar) | 3.5 - 4.5 | DFT/B3LYP/6-311++G(d,p) |
| Note: The data presented in this table is illustrative and based on typical findings for similar molecular systems. Actual values would be derived from specific published research which is not currently available. |
The energetic landscape generated from these calculations provides critical insights into the dynamic behavior of this compound in solution. The heights of the energy barriers between conformers determine the rate of interconversion at a given temperature. Lower barriers indicate rapid rotation and conformational flexibility, while higher barriers suggest the existence of more conformationally restricted states. This information is invaluable for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein or other biological receptor.
Applications and Advanced Research Trajectories of 1 Quinolin 2 Yl Imidazolidin 2 One Derivatives in Chemical Science
Role as Chiral Auxiliaries and Precursors in Asymmetric Synthesis
The development of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling chemists to control the stereochemical outcome of reactions to produce enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com Chiral imidazolidin-2-ones, in particular, have emerged as effective auxiliaries due to their structural rigidity, stability towards nucleophilic ring-opening, and the capacity for high diastereoselective induction in a variety of chemical transformations. researchgate.net
The general strategy for using a chiral auxiliary involves its temporary incorporation into a prochiral substrate. wikipedia.org The inherent chirality of the auxiliary then directs the approach of a reagent to one face of the molecule, leading to the formation of one diastereomer in excess. sigmaaldrich.com Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. sigmaaldrich.com Imidazolidin-2-ones have proven to be excellent scaffolds for this purpose, finding application in stereoselective alkylations, aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. researchgate.netrsc.org Their stability, often greater than that of the more common oxazolidinone auxiliaries, makes them robust under various reaction conditions. researchgate.net
Derivatives of 1-(quinolin-2-yl)imidazolidin-2-one, when rendered chiral either at the imidazolidinone ring or through a chiral substituent on the quinoline (B57606) moiety, can function as effective chiral auxiliaries. The quinoline group itself can influence the steric and electronic environment around the reactive center, further enhancing stereocontrol. For instance, the boron enolates derived from C2-symmetric 1,3-diacylimidazolidin-2-ones undergo highly diastereoselective aldol and alkylation reactions. researchgate.net The predictable stereochemical outcomes make these auxiliaries valuable tools in the synthesis of complex chiral molecules, including natural products and pharmaceutical agents. rsc.orgchim.it
| Reaction Type | Role of Imidazolidin-2-one Auxiliary | Key Advantages |
| Alkylation Reactions | Directs the approach of electrophiles to the enolate. researchgate.netrsc.org | High diastereoselectivity, stable auxiliary. researchgate.net |
| Aldol Reactions | Controls the formation of two contiguous stereocenters. wikipedia.orgresearchgate.net | Excellent facial selectivity, crystalline products. researchgate.net |
| Michael Additions | Induces stereoselectivity in conjugate additions. wikipedia.org | High yields and diastereomeric excess. |
| Diels-Alder Reactions | Acts as a chiral dienophile to control cycloaddition. researchgate.net | Face-selective cycloadditions under mild conditions. researchgate.net |
Utility as Ligands in Organometallic Catalysis
The quinoline nucleus is a well-established N-heterocyclic ligand in organometallic chemistry, capable of coordinating to a wide range of transition metals. This coordination is fundamental to the field of catalysis, where the ligand plays a crucial role in determining the catalyst's activity, selectivity, and stability. When incorporated into the this compound framework, the quinoline moiety can act as a binding site for a metal center, while the imidazolidinone portion can be used to introduce chirality and fine-tune the steric and electronic properties of the resulting ligand.
Chiral ligands are essential for asymmetric catalysis, particularly in reactions like hydrogenation, where a prochiral substrate is converted into a chiral product. researchgate.net For example, chiral N,P ligands derived from ferrocenyloxazoline have been successfully employed in the iridium-catalyzed asymmetric hydrogenation of quinolines, achieving high enantiomeric excess (ee). researchgate.net Similarly, chiral Ti(IV) complexes have been used as Lewis acid catalysts for the asymmetric inverse-electron-demand Diels-Alder reaction to produce asymmetric tetrahydroquinoline derivatives. nih.gov
The this compound scaffold provides a platform for designing bidentate or polydentate ligands. The nitrogen atom of the quinoline ring and a heteroatom (N or O) from the imidazolidinone ring or its substituents can chelate to a metal center, creating a stable complex. The inherent rigidity of the quinoline and imidazolidinone rings can help create a well-defined chiral pocket around the metal, which is crucial for enforcing high stereoselectivity in catalytic transformations.
Integration into Advanced Materials and Photophysical Systems
The unique electronic and photophysical properties of the quinoline ring system have made its derivatives attractive candidates for applications in advanced materials, particularly in the field of optoelectronics. nih.gov The fusion of the quinoline moiety with the imidazolidinone core in this compound derivatives allows for the modulation of these properties, opening up new avenues for material design.
Quinoline derivatives have been identified as promising materials for the emissive layers of Organic Light-Emitting Diodes (OLEDs) and as active components in organic field-effect transistors (OFETs). nih.gov Their utility stems from their high fluorescence quantum yields, thermal stability, and good charge-transporting capabilities. The photophysical properties of these molecules, such as their absorption and emission wavelengths, can be tuned by introducing various substituents onto the quinoline ring. researchgate.net
The imidazolidinone component in this compound derivatives can further influence the material's properties. It can affect the intermolecular packing in the solid state, which is critical for charge transport in OFETs, and can also be used to improve solubility and film-forming characteristics, which are important for the fabrication of large-area devices. The strong dipole moment of the urea (B33335) function within the imidazolidinone ring can also influence the electronic energy levels of the molecule, providing another handle for device optimization.
The search for new materials for third-generation photovoltaics, such as dye-sensitized solar cells (DSSCs) and perovskite solar cells, is a major focus of current research. nih.gov Quinoline derivatives have shown significant promise in this area due to their strong absorption in the visible spectrum, appropriate energy levels for efficient charge transfer, and good chemical stability. nih.govresearchgate.net They can function as sensitizer (B1316253) dyes in DSSCs, where they absorb sunlight and inject electrons into a semiconductor material like TiO2. researchgate.net
Interestingly, the imidazolidinone core also has a role to play in photovoltaics. For example, the cyclic urea compound 1,3-dimethyl-2-imidazolidinone (B1670677) has been used as an additive in the precursor solution for CH₃NH₃PbI₃ perovskite solar cells. nih.gov It was found to improve the quality of the perovskite film, reduce defect sites, and enhance the power conversion efficiency of the solar cell. nih.gov This suggests that the this compound scaffold, combining a photosensitive quinoline unit with a film-improving imidazolidinone unit, could be a highly effective component in next-generation solar cells. nih.govnih.gov
| Photovoltaic Technology | Potential Role of this compound | Relevant Findings |
| Dye-Sensitized Solar Cells (DSSCs) | As an organic sensitizer dye. researchgate.net | Quinoline-based dyes show broad and intense absorption spectra, leading to higher photocurrents. researchgate.net |
| Perovskite Solar Cells | As an additive to improve film morphology and performance. nih.gov | Cyclic urea additives can lead to smoother perovskite films with larger crystal sizes and fewer defects. nih.gov |
| Polymer Solar Cells | As a component in the active layer. nih.gov | Quinoline derivatives are soluble, chemically stable, and have suitable energy levels for use in polymer-based cells. nih.gov |
Exploration as Building Blocks for Complex Molecular Architectures in Chemical Synthesis
Beyond their direct applications, both the quinoline and imidazolidinone heterocycles are valuable building blocks in synthetic organic chemistry. nih.govmdpi.commdpi.com The this compound structure is a versatile scaffold that can be elaborated into more complex molecular architectures. The quinoline ring can undergo various electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups. mdpi.comorganic-chemistry.org
Similarly, the imidazolidinone ring possesses multiple reactive sites. The nitrogen atoms can be functionalized, and the adjacent methylene (B1212753) groups can be activated for further reactions. nih.gov Synthetic methods for creating the imidazolidinone ring itself are well-established, often involving the cyclization of diamines or the intramolecular hydroamination of urea derivatives. mdpi.com
The combination of these two reactive heterocycles in a single molecule provides a powerful platform for diversity-oriented synthesis. For example, the methyl group in a related methyl-substituted imidazoquinolinium salt can participate in aldol-type condensation reactions, making it a useful precursor for cationic dyes. mdpi.com Furthermore, the synthesis of complex polycyclic systems, such as pyrrolo[1,2-a]quinolines, can be achieved through annulation reactions starting from appropriately substituted precursors. rsc.org The inherent reactivity and multiple functionalization points of this compound derivatives make them valuable intermediates for the construction of novel pharmaceuticals, functional materials, and complex natural product analogues. nih.govmdpi.com
Conclusion and Future Research Directions
Summary of Current Academic Research Advancements pertaining to the Compound
Recent academic endeavors have successfully established synthetic pathways to 1-(Quinolin-2-yl)imidazolidin-2-one and its derivatives, alongside comprehensive characterization of their structural and physicochemical properties. The core of this research lies in the innovative use of quinoline (B57606) N-oxides and 2-chloro-4,5-dihydroimidazole through an α-ureation reaction. researchgate.net This method, while sometimes resulting in complex product mixtures, has proven effective for the synthesis of various substituted N-(2-pyridyl)imidazolidin-2-ones and has been theoretically studied to understand the reaction mechanism. researchgate.net
The synthesis of related quinolin-2-one structures has also been a focal point of research. These efforts include the development of one-pot synthesis methods for novel imidazol-2-yl-1H-quinolin-2-one derivatives and the synthesis of quinoline-2-ones bearing diverse functional moieties such as chloro, azido, and glycine (B1666218) groups. researchgate.netekb.eg These studies have often been motivated by the potential biological activities of these compounds, including anticancer, antioxidant, and antimicrobial properties. ekb.eg For instance, certain quinolone derivatives have shown promise as anticancer agents, with some exhibiting significant activity against human colon carcinoma cell lines. ekb.eg
Spectroscopic analysis has been instrumental in confirming the structures of these newly synthesized compounds. Techniques such as FT-IR, ¹H-NMR, and mass spectrometry are routinely employed to characterize the synthesized molecules. impactfactor.orgresearchgate.netmdpi.com For example, the successful synthesis of N-(2,6-diisopropylphenyl)-N-(quinolin-2-ylmethyl)acetamide, a precursor to a related imidazolium (B1220033) salt, was confirmed using ¹H, ¹³C, and 2D-NMR spectroscopy, as well as mass spectrometry. mdpi.com
Identification of Emerging Research Gaps and Methodological Challenges
Furthermore, while the synthesis of various quinolin-2-one and imidazolidin-2-one derivatives is well-documented, the specific compound this compound has not been the exclusive focus of extensive research. Much of the existing literature explores broader classes of related compounds, leaving a gap in the detailed investigation of the unique properties and potential applications of this specific molecule.
Another significant gap is the limited exploration of the compound's biological activities. While related quinolin-2-one and imidazolidine (B613845) derivatives have been screened for various biological effects, including anticancer and antimicrobial activities, a comprehensive biological profile of this compound is yet to be established. ekb.egnih.gov The metabolic stability and potential toxicity of the compound also remain largely uninvestigated areas. nih.gov
Future Prospects for Synthetic Innovation and Advanced Spectroscopic Techniques
The future of research on this compound will likely focus on overcoming current synthetic limitations and delving deeper into its molecular characteristics. Innovations in synthetic methodology could involve the development of more regioselective and higher-yielding reactions. nih.gov This might include the exploration of novel catalysts or reaction conditions to minimize the formation of byproducts in the α-ureation reaction. researchgate.net The one-pot synthesis approaches that have been successful for related imidazolyl-quinolinones could potentially be adapted for the target compound. researchgate.net
Advanced spectroscopic and computational techniques will play a crucial role in future studies. Two-dimensional NMR techniques and X-ray crystallography can provide definitive structural elucidation and conformational analysis. mdpi.com Computational methods, such as Density Functional Theory (DFT) calculations, which have been used to study the thermodynamics of the α-ureation process, can be further employed to predict reactivity, spectroscopic properties, and potential intermolecular interactions. researchgate.net These theoretical insights can guide synthetic efforts and help in the rational design of new derivatives with desired properties.
Potential for Novel Applications in Interdisciplinary Chemical Research and Design
The unique structural fusion of a quinoline ring and an imidazolidin-2-one moiety in this compound opens up possibilities for its application in various interdisciplinary research areas. The quinoline core is a well-known pharmacophore present in many biologically active compounds, exhibiting a wide range of activities including anticancer, antimalarial, and antibacterial effects. ekb.egnih.gov The imidazolidin-2-one ring is also a component of several pharmacologically active molecules. nih.gov
Consequently, this compound and its derivatives are promising candidates for drug discovery programs. Future research could focus on designing and synthesizing a library of analogues with systematic structural modifications to explore their structure-activity relationships (SAR) for various therapeutic targets. For instance, their potential as inhibitors of specific enzymes or as ligands for receptors could be investigated. nih.govnih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
